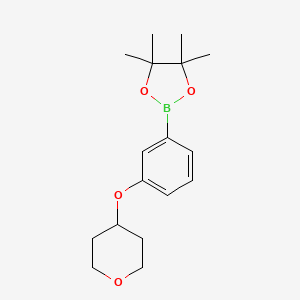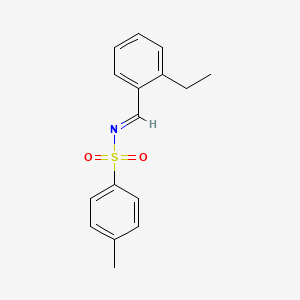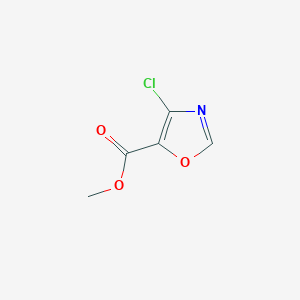
4,4,5,5-Tetramethyl-2-(3-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-(3-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a dioxaborolane ring, which is a five-membered ring containing boron and oxygen atoms, and a phenyl group substituted with a tetrahydro-2H-pyran-4-yl-oxy group.
Preparation Methods
The synthesis of 4,4,5,5-Tetramethyl-2-(3-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)-1,3,2-dioxaborolane typically involves the reaction of a phenylboronic acid derivative with a dioxaborolane precursor. One common method includes the use of cyclopropylboronic acid as a starting material . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF), under reflux conditions.
Chemical Reactions Analysis
4,4,5,5-Tetramethyl-2-(3-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phenol derivatives.
Reduction: It can be reduced to form boronic acids.
Substitution: The boronic ester group can be substituted with other functional groups through reactions with halides or other electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halides for substitution reactions. Major products formed from these reactions include phenol derivatives, boronic acids, and substituted phenyl compounds.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(3-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: This compound can be used as a building block in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: It is used in the production of advanced materials, such as polymers and electronic materials, due to its ability to form stable carbon-boron bonds.
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-(3-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)-1,3,2-dioxaborolane exerts its effects involves the formation of carbon-boron bonds. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with a halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond. The molecular targets and pathways involved include the activation of the boronic ester and the halide by the palladium catalyst, followed by the transmetalation and reductive elimination steps.
Comparison with Similar Compounds
Similar compounds to 4,4,5,5-Tetramethyl-2-(3-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)-1,3,2-dioxaborolane include other boronic esters and boronic acids. Some examples are:
Phenylboronic acid: A simpler boronic acid used in similar cross-coupling reactions.
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: A similar compound without the tetrahydro-2H-pyran-4-yl-oxy group.
Cyclopropylboronic acid: Another boronic acid used in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which can impart different reactivity and selectivity in chemical reactions compared to other boronic esters and acids.
Properties
Molecular Formula |
C17H25BO4 |
|---|---|
Molecular Weight |
304.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-(oxan-4-yloxy)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H25BO4/c1-16(2)17(3,4)22-18(21-16)13-6-5-7-15(12-13)20-14-8-10-19-11-9-14/h5-7,12,14H,8-11H2,1-4H3 |
InChI Key |
RCIZUJYXUAHKNO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl N-[4,4-dimethyl-1-(2-oxoethyl)cyclohexyl]carbamate](/img/structure/B13650823.png)

![Ethyl 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B13650861.png)


